REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:15]=[C:14]([O:16][CH3:17])[CH:13]=[CH:12][C:5]=1[NH:6][CH2:7][CH:8](C)C#N)([O-:3])=[O:2].OS(O)(=O)=O.[C:23]([O-:26])([O-])=[O:24].[Na+].[Na+].[C:29](O)(=O)C>O>[CH3:29][C:7]([NH:6][C:5]1[CH:12]=[CH:13][C:14]([O:16][CH3:17])=[CH:15][C:4]=1[N+:1]([O-:3])=[O:2])([CH3:8])[C:23]([OH:26])=[O:24] |f:2.3.4|
|
Name
|
|
Quantity
|
47 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(NCC(C#N)C)C=CC(=C1)OC
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
36 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 25 minutes
|
Duration
|
25 min
|
Type
|
FILTRATION
|
Details
|
4.5 G of solid are eliminated by filtration
|
Type
|
WASH
|
Details
|
The solution is washed first of all with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
extracted
|
Type
|
CUSTOM
|
Details
|
After recrystallisation (ethylacetate plus decoloring carbon) a red solid
|
Type
|
CUSTOM
|
Details
|
m.p. = 124°-126° C. is obtained
|
Name
|
|
Type
|
|
Smiles
|
CC(C(=O)O)(C)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |